Dapta

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neuroprotection and HIV-1-Associated Cognitive Impairment

DAPTA has been investigated for its neuroprotective effects and potential benefits in HIV-1-associated cognitive-motor impairment. A study by Goodkin et al. (2006) found that DAPTA, known as a CCR5 antagonist, did not show an overall cognitive effect in a clinical trial, but certain subgroups with greater impairment and specific CD4 cell counts showed significant improvement (Goodkin et al., 2006).

Coordination Chemistry and Applications

Mahmoud et al. (2020) discussed the small air-stable hydrophilic aminophosphine DAPTA, highlighting its role in forming metal complexes in water, and its applications in catalysis, medicinal inorganic chemistry, and as photoluminescent materials (Mahmoud et al., 2020).

Antiviral and Immunological Benefits

Polianova et al. (2003) reported on DAPTA's role as an antiviral, highlighting its ability to reduce the monocyte reservoir of HIV to undetectable levels in most patients. This study also noted immune benefits, such as increased gamma-interferon-secreting T-cells, without drug-related toxicity (Polianova et al., 2003).

Impact on CD4-Anti CD4 Lymphocyte Interaction

Walczak et al. (1991) explored DAPTA's inhibitory effect on CD4-anti CD4 binding, demonstrating a significant temperature- and dose-dependent effect (Walczak et al., 1991).

Chemokine Receptor-5 (CCR5) as a Receptor for DAPTA

Polianova et al. (2005) found that DAPTA potently inhibits the binding of gp120 Bal and CM235 to CCR5, suggesting that CCR5 is a DAPTA receptor. This study explains DAPTA's mechanism as an antiviral entry inhibitor for R5 tropic HIV-1 isolates (Polianova et al., 2005).

Antimetastatic and Antiangiogenic Activities

Nowak‐Sliwinska et al. (2011) examined ruthenium(II) compounds, including DAPTA, for their effects on endothelial cell function, discovering their antiangiogenic activity and potential in anticancer therapies (Nowak‐Sliwinska et al., 2011).

Anti-HIV-1 Activity and Prevention of Neuronal Damage

Pollicita et al. (2007) demonstrated DAPTA's anti-HIV-1 activity in monocytes/macrophages and its ability to inhibit apoptosis in neuronal cells, suggesting its importance in preventing HIV infection in the central nervous system and resultant neuronal AIDS (Pollicita et al., 2007).

Therapeutic Effects on Psoriasis

Raychaudhuri et al. (1998) investigated DAPTA's antichemotactic activities, offering a possible explanation for its therapeutic efficacy in resolving psoriatic lesions (Raychaudhuri et al., 1998).

Safety And Hazards

Zukünftige Richtungen

“Dapta” as a low-code backend and integration platform has a promising future. It’s being used to automate business workflows using AI, which is a growing trend in the tech industry . As a synthetic peptide, “Dapta” shows potential in the medical field as an anti-HIV agent .

Relevant Papers

One relevant paper discusses the use of “Dapta”, a C-C chemokine receptor 5 (CCR5) antagonist, in an experimental autoimmune encephalomyelitis model in mice . The study showed that DAPTA has significant neuroprotective potential in EAE via the downregulation of inflammatory mediators and NF-κB/Notch signaling .

Eigenschaften

IUPAC Name |

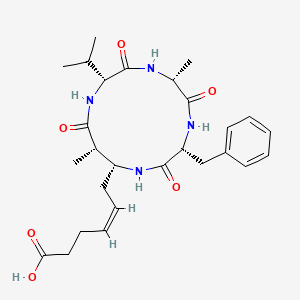

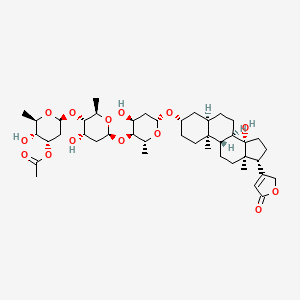

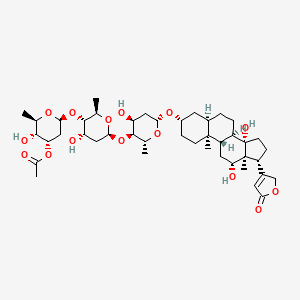

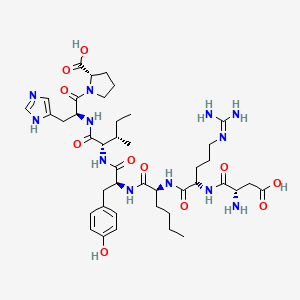

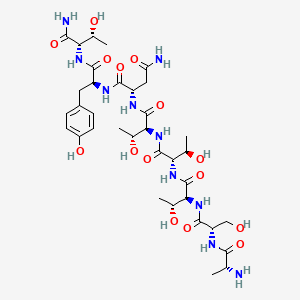

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWRNBWMGFUAMF-ZESMOPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapta | |

CAS RN |

106362-34-9 | |

| Record name | Adaptavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPTA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.